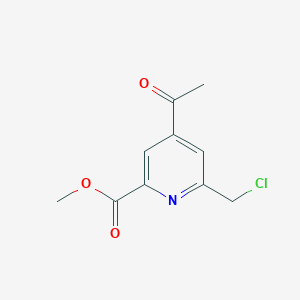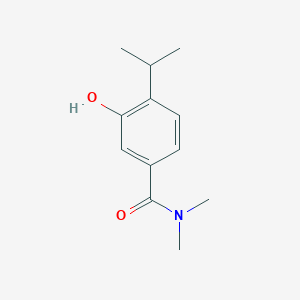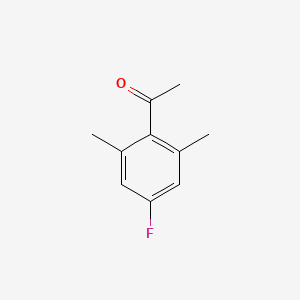
2',6'-Dimethyl-4'-fluoroacetophenone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2’,6’-Dimethyl-4’-fluoroacetophenone is an organic compound belonging to the class of acetophenones It is characterized by the presence of a fluorine atom at the para position and two methyl groups at the ortho positions relative to the carbonyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2’,6’-Dimethyl-4’-fluoroacetophenone typically involves the Friedel-Crafts acylation of 2,6-dimethylfluorobenzene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods: Industrial production methods for this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of advanced catalysts and solvent systems can also enhance the efficiency of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions: 2’,6’-Dimethyl-4’-fluoroacetophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Halogenation, nitration, and sulfonation reactions can introduce different functional groups into the aromatic ring.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst like iron(III) chloride.
Major Products:
Oxidation: Formation of 2’,6’-dimethyl-4’-fluorobenzoic acid.
Reduction: Formation of 2’,6’-dimethyl-4’-fluorobenzyl alcohol.
Substitution: Formation of various halogenated, nitrated, or sulfonated derivatives.
Wissenschaftliche Forschungsanwendungen
2’,6’-Dimethyl-4’-fluoroacetophenone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a precursor for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 2’,6’-Dimethyl-4’-fluoroacetophenone involves its interaction with various molecular targets and pathways. The presence of the fluorine atom can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and enzymes. The carbonyl group can participate in hydrogen bonding and other interactions with target proteins, influencing their activity and function.
Vergleich Mit ähnlichen Verbindungen
4’-Fluoroacetophenone: Lacks the methyl groups, resulting in different chemical and physical properties.
2’,6’-Dimethylacetophenone: Lacks the fluorine atom, affecting its reactivity and biological activity.
2’,6’-Dichloro-4’-fluoroacetophenone: Contains chlorine atoms instead of methyl groups, leading to different substitution patterns and reactivity.
Uniqueness: 2’,6’-Dimethyl-4’-fluoroacetophenone is unique due to the combined presence of the fluorine atom and methyl groups, which confer distinct chemical properties and potential applications. The fluorine atom enhances the compound’s stability and reactivity, while the methyl groups influence its steric and electronic characteristics.
Eigenschaften
Molekularformel |
C10H11FO |
|---|---|
Molekulargewicht |
166.19 g/mol |
IUPAC-Name |
1-(4-fluoro-2,6-dimethylphenyl)ethanone |
InChI |
InChI=1S/C10H11FO/c1-6-4-9(11)5-7(2)10(6)8(3)12/h4-5H,1-3H3 |
InChI-Schlüssel |
SDZNOAUBYOWMOU-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC(=C1C(=O)C)C)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



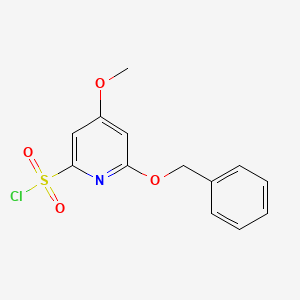
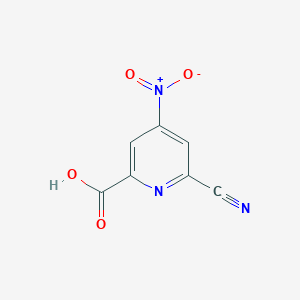


![5-Tert-butyl-1,3-dihydro-2H-imidazo[4,5-B]pyridin-2-one](/img/structure/B14854840.png)
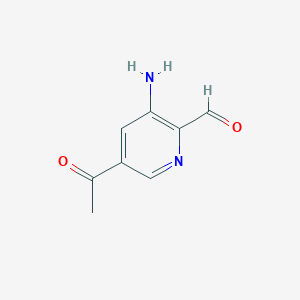
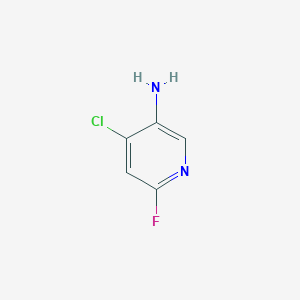
![Tert-butyl [2-(trifluoromethyl)pyrimidin-5-YL]methylcarbamate](/img/structure/B14854860.png)
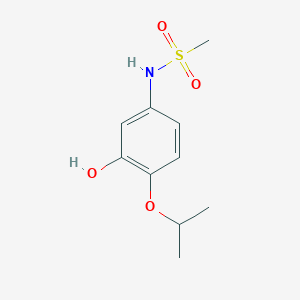
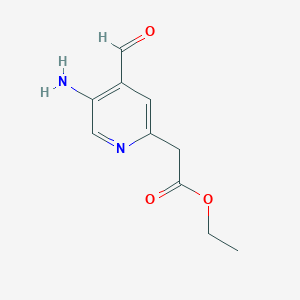
![9-Chloro-7-methyl-1,2,3,4-tetrahydro-benzo[B]azepin-5-one](/img/structure/B14854868.png)
